1-Chloro-3-fluoro-5-(2,2,2-trifluoroethoxy)benzene
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Overview
Description
1-Chloro-3-fluoro-5-(2,2,2-trifluoroethoxy)benzene is an organic compound with the molecular formula C8H5ClF4O It is a derivative of benzene, where the hydrogen atoms are substituted with chlorine, fluorine, and trifluoroethoxy groups
Preparation Methods
The synthesis of 1-Chloro-3-fluoro-5-(2,2,2-trifluoroethoxy)benzene typically involves the reaction of 1-chloro-3-fluoro-5-iodobenzene with 2,2,2-trifluoroethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the iodine atom with the trifluoroethoxy group. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-Chloro-3-fluoro-5-(2,2,2-trifluoroethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding quinones or reduction to form hydro derivatives.
Coupling Reactions: It is a suitable substrate for Suzuki-Miyaura coupling reactions, where it can form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-3-fluoro-5-(2,2,2-trifluoroethoxy)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings with unique properties.
Mechanism of Action
The mechanism of action of 1-Chloro-3-fluoro-5-(2,2,2-trifluoroethoxy)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoroethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity to its targets.
Comparison with Similar Compounds
1-Chloro-3-fluoro-5-(2,2,2-trifluoroethoxy)benzene can be compared with similar compounds such as:
1-Chloro-3-fluoro-2-(2,2,2-trifluoroethyl)benzene: This compound has a similar structure but with a trifluoroethyl group instead of a trifluoroethoxy group, affecting its reactivity and applications.
1-Fluoro-3-(2,2,2-trifluoroethoxy)benzene:
1-Bromo-3-chloro-5-fluorobenzene: Contains bromine instead of the trifluoroethoxy group, making it suitable for different types of chemical reactions.
Properties
IUPAC Name |
1-chloro-3-fluoro-5-(2,2,2-trifluoroethoxy)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF4O/c9-5-1-6(10)3-7(2-5)14-4-8(11,12)13/h1-3H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQIKRIIIBIPYPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Cl)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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